![molecular formula C13H20N4O4 B7542292 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is a compound that has been used in scientific research for various purposes. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Wirkmechanismus
The mechanism of action of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. This results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide include the suppression of B-cell proliferation and survival, induction of apoptosis in B-cell malignancies, and inhibition of BTK. This compound has also been shown to have anti-inflammatory effects and has been used in the treatment of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide in lab experiments is its potency as a BTK inhibitor. This compound has been shown to be effective in the treatment of B-cell malignancies and has a favorable safety profile. However, one limitation of using this compound is its specificity for BTK. This compound may also inhibit other kinases, which could lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide in scientific research. One direction is the development of combination therapies that include this compound. Another direction is the investigation of the use of this compound in the treatment of other diseases such as autoimmune diseases and solid tumors. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential off-target effects.
Conclusion:
In conclusion, 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is a compound that has been used in scientific research for various purposes. This compound has been shown to be effective in the treatment of B-cell malignancies and has a favorable safety profile. However, further studies are needed to elucidate the mechanism of action of this compound and to identify potential off-target effects.
Synthesemethoden
The synthesis of 4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide involves the reaction of 2-(2-methoxyacetyl)pyridine with 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with piperazine-1-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been used in scientific research for various purposes. One of the main applications of this compound is in the treatment of B-cell malignancies. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Eigenschaften
IUPAC Name |
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-10-7-11(21-15-10)8-14-13(19)17-5-3-16(4-6-17)12(18)9-20-2/h7H,3-6,8-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCPWNGMFCOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)N2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

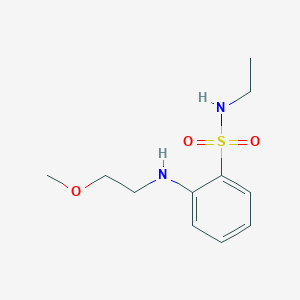
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
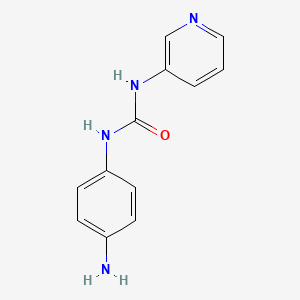
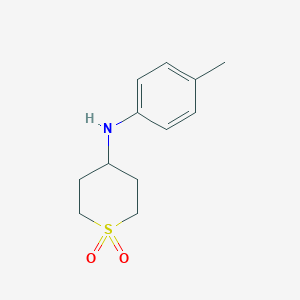
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
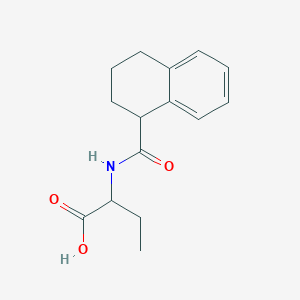
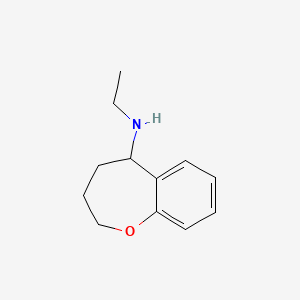
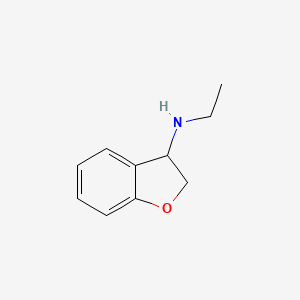

![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)